(2-Chloro-4-(ethylamino)pyrimidin-5-yl)methanol
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Overview
Description
(2-Chloro-4-(ethylamino)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C7H10ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are widely used in pharmaceuticals, agrochemicals, and other industrial applications due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(ethylamino)pyrimidin-5-yl)methanol typically involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at room temperature for about an hour . This method allows for the formation of the desired compound through nucleophilic substitution and subsequent reduction reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(ethylamino)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a pyrimidine carboxaldehyde, while substitution of the chlorine atom can produce various pyrimidine derivatives with different functional groups.
Scientific Research Applications
(2-Chloro-4-(ethylamino)pyrimidin-5-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-(ethylamino)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: This compound has a similar structure but with a methylthio group instead of an ethylamino group.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of (2-Chloro-4-(ethylamino)pyrimidin-5-yl)methanol.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethylamino group enhances its potential for biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[2-chloro-4-(ethylamino)pyrimidin-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-2-9-6-5(4-12)3-10-7(8)11-6/h3,12H,2,4H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURQRMZQSHAKCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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